molecular formula C12H10O2 B1595843 4-ACETYL-1-NAPHTHOL CAS No. 3669-52-1

4-ACETYL-1-NAPHTHOL

Cat. No.: B1595843
CAS No.: 3669-52-1
M. Wt: 186.21 g/mol
InChI Key: SAPGSAHOBOEJDV-UHFFFAOYSA-N
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Description

It is a yellow crystalline solid that is commonly used in various fields of research, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-ACETYL-1-NAPHTHOL can be synthesized from 4-bromo-naphthalen-1-ol by refluxing it with glacial acetic acid in the presence of fused zinc chloride (ZnCl2) by a modified Nenchis method . This method involves the bromination of naphthalen-1-ol followed by a substitution reaction to introduce the ethanone group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-1-NAPHTHOL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of 4-naphthoquinone.

    Reduction: Formation of 1-(4-hydroxynaphthalen-1-yl)ethanol.

    Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.

Scientific Research Applications

4-ACETYL-1-NAPHTHOL is used in various scientific research applications, including:

    Chemistry: As a starting material for the synthesis of more complex organic compounds.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ACETYL-1-NAPHTHOL involves its interaction with various molecular targets and pathways. For example, it has been reported to exhibit good acetylcholinesterase and α-glycosidase inhibitory activities . The compound acts as a free radical scavenger, with the hydroxyl group playing a crucial role in trapping free radicals . The dominant mechanisms include hydrogen atom transfer and sequential proton loss electron transfer .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxy-2-naphthalenyl)ethanone
  • 1-(1-Hydroxynaphthalen-2-yl)ethanone

Uniqueness

4-ACETYL-1-NAPHTHOL is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its hydroxyl group at the 4-position and ethanone group at the 1-position make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

1-(4-hydroxynaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPGSAHOBOEJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306379
Record name 1-(4-hydroxynaphthalen-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3669-52-1
Record name 3669-52-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175997
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-hydroxynaphthalen-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-hydroxynaphthalen-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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